molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride

Cat. No. B1446580
CAS RN: 59974-07-1
M. Wt: 277.8 g/mol
InChI Key: JMXUVZSJTZXZSJ-UHFFFAOYSA-N
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Description

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride , also known by its chemical formula C~15~H~23~ClN , is a synthetic organic compound. It belongs to the class of amines and contains an adamantane (tricyclo[3.3.1.1~3,7~]decane) moiety. The compound is typically encountered as a white crystalline powder.



Synthesis Analysis

The synthesis of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route may include the following:



  • Adamantane Derivatization : Starting with adamantane, functionalization occurs to introduce the 1-adamantyl group.

  • Amination : The 2-methylphenyl group is introduced via an amination reaction, where an amine group replaces a hydrogen atom on the phenyl ring.

  • Hydrochloride Salt Formation : The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt.



Molecular Structure Analysis

The molecular structure of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride consists of an adamantane cage fused to a phenyl ring. The amine nitrogen atom is protonated by the chloride ion, resulting in the hydrochloride salt. The three-dimensional arrangement of atoms influences its physical properties and reactivity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The adamantyl and phenyl groups can undergo substitution reactions with other functional groups.

  • Redox Reactions : The amine moiety may be oxidized or reduced under appropriate conditions.

  • Acid-Base Reactions : The hydrochloride salt can act as an acid or base in suitable environments.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 150-160°C .

  • Solubility : It is soluble in polar solvents like water due to the hydrochloride salt.

  • Stability : Stable under normal conditions but may degrade upon exposure to extreme heat or light.


Safety And Hazards


  • Toxicity : As with any amine compound, caution is necessary. Consult safety data sheets for specific toxicity information.

  • Handling : Proper lab practices, protective gear, and ventilation are essential.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research avenues for [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride could include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Functionalization : Explore further derivatization for specific applications.

  • Crystallography : Determine its crystal structure for better understanding.


properties

IUPAC Name

5-(1-adamantyl)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUVZSJTZXZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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